REACTION_CXSMILES
|
Br.Br[CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[CH:10](=[O:14])[CH:11]([CH3:13])[CH3:12].[Br-].[OH-].[Na+]>C(OCC)(=O)C.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1>[CH3:12][C:11]([CH3:13])([CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)[CH:10]=[O:14] |f:0.1,4.5,7.8|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Br.BrCC1=CC=NC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
112 mg
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 60° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
water (20 mL) and washed with 10% aq. NaHCO3 solution (35 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were partitioned
|
Type
|
CONCENTRATION
|
Details
|
the organic portion was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in benzene (30 mL)
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with water (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the resulting oily residue by flash chromatography (
|
Type
|
WASH
|
Details
|
gradient elution
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)(CC1=CC=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.73 mmol | |
AMOUNT: MASS | 608 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |